molecular formula C23H20O10 B028073 Epicatechin 3-O-(4-O-methylgallate) CAS No. 108907-44-4

Epicatechin 3-O-(4-O-methylgallate)

Cat. No.: B028073
CAS No.: 108907-44-4
M. Wt: 456.4 g/mol
InChI Key: BXDRTHBTGNNTEW-NHCUHLMSSA-N
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Description

Epicatechin 3-O-(4-O-methylgallate) is a naturally occurring flavonoid compound found in various plants, including tea leaves. It belongs to the catechin class of polyphenols and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(4-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization. This method is efficient for producing catechin-class polyphenols . Another approach involves the use of benzyl groups as protecting groups for phenols, which allows for the synthesis of methylated epigallocatechin gallate derivatives .

Industrial Production Methods: Industrial production of epicatechin 3-O-(4-O-methylgallate) typically involves extraction from natural sources such as tea leaves. The extraction process is optimized to obtain high purity and yield of the compound. Techniques such as liquid chromatography and mass spectrometry are used to identify and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Epicatechin 3-O-(4-O-methylgallate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 3-O-(4-O-methylgallate) include lithiated fluorobenzene, epoxy alcohol, and benzyl groups. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions of epicatechin 3-O-(4-O-methylgallate) include various methylated derivatives and other modified catechins. These products have enhanced bioactivity and potential health benefits .

Scientific Research Applications

Epicatechin 3-O-(4-O-methylgallate) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of catechins. In biology and medicine, it is studied for its antioxidant, anti-inflammatory, and antiviral properties. The compound has shown potential in preventing and treating various diseases, including cancer, cardiovascular diseases, and viral infections .

Mechanism of Action

The mechanism of action of epicatechin 3-O-(4-O-methylgallate) involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting oxidative stress, reducing inflammation, and interfering with viral replication. It enhances the activity of antioxidant enzymes and modulates signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Epicatechin 3-O-(4-O-methylgallate) is similar to other catechins such as epigallocatechin-3-O-gallate and epicatechin-3-O-gallate. it is unique due to its methylated structure, which enhances its bioavailability and bioactivity. The compound has shown stronger bioactivity in vivo compared to its non-methylated counterparts .

List of Similar Compounds:
  • Epigallocatechin-3-O-gallate
  • Epicatechin-3-O-gallate
  • Epigallocatechin-3-O-(3-O-methyl)gallate
  • Catechin-3-O-(3-O-methyl)gallate

Epicatechin 3-O-(4-O-methylgallate) stands out due to its unique structure and enhanced bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDRTHBTGNNTEW-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292305
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108907-44-4
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108907-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin 3-O-(4-methylgallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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